REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH:12]=[C:11](I)[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:14][C:15]1[C:20](B(O)O)=[CH:19][CH:18]=[CH:17][N:16]=1.C(=O)(O)[O-].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]([N:8]1[CH:12]=[C:11]([C:20]2[C:15]([Cl:14])=[N:16][CH:17]=[CH:18][CH:19]=2)[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,^1:32,34,53,72|
|
Name
|
|
Quantity
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1.35 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)N1N=CC(=C1)I
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Name
|
|
Quantity
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1.5 g
|
Type
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reactant
|
Smiles
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ClC1=NC=CC=C1B(O)O
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Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
276 mg
|
Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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purged
|
Type
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CUSTOM
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Details
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sealed tube
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Type
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ADDITION
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Details
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Dimethoxyethane (8 mL) and water (5 mL) were added
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Type
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TEMPERATURE
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Details
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The reaction was cooled to rt
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Type
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ADDITION
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Details
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diluted with water
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Type
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EXTRACTION
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Details
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extracted into EtOAc
|
Type
|
DRY_WITH_MATERIAL
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Details
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The separated organic layer was dried over anhydrous sodium sulfate
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
This residue was purified by silica gel chromatography (50-75% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
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C(C1=CC=CC=C1)N1N=CC(=C1)C=1C(=NC=CC1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |